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Compound of Interest

Compound Name: 5'-Chloro-5'-deoxyadenosine

Cat. No.: B559659

An In-depth Technical Guide to 5'-Chloro-5'-deoxyadenosine (CAS 892-48-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-Chloro-5'-deoxyadenosine (5'-
CIDA), a synthetic nucleoside analog of adenosine. It details the compound's physicochemical
properties, synthesis, biological activity, and its applications in research and drug development.
This document includes structured data tables, detailed experimental protocols, and
visualizations of key processes to serve as a practical resource for the scientific community.

Chemical and Physical Properties

5'-Chloro-5'-deoxyadenosine is a white to light yellow crystalline solid.[1] Its core structure is
that of adenosine with the hydroxyl group at the 5' position substituted with a chlorine atom.[2]
This modification significantly influences its biological activity and metabolic stability.

Table 1: Physicochemical Properties of 5'-Chloro-5'-deoxyadenosine

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b559659?utm_src=pdf-interest
https://www.benchchem.com/product/b559659?utm_src=pdf-body
https://www.benchchem.com/product/b559659?utm_src=pdf-body
https://www.benchchem.com/product/b559659?utm_src=pdf-body
https://cymitquimica.com/products/3B-C3773/892-48-8/5-chloro-5-deoxyadenosine/
https://www.benchchem.com/product/b559659
https://www.benchchem.com/product/b559659?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b559659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)

CAS Number 892-48-8

Molecular Formula C10H12CINsO3 [3]

Molecular Weight 285.69 g/mol [3]
(2R,3R,4S,5S)-2-(6-amino-9H-

urin-9-yl)-5-

IUPAC Name P W [4]
(chloromethyl)tetrahydrofuran-
3,4-diol
187 °C (with exothermic

Melting Point decomposition onset at 144.5 [3][5]
OC)

Boiling Point 645.6 £ 65.0 °C (Predicted) [3]

N Slightly soluble in DMSO and

Solubility ) ] [31[6]
water (with heating).
White to light yellow

Appearance [1]
powder/crystal.
Store at 2°C - 8°C, keep dry

Storage ]
under an inert atmosphere.

Table 2: Spectroscopic and Analytical Data Identifiers

Identifier Value Reference(s)
IYSNPOMTKFZDHZ-

InChl Key [7]
KQYNXXCUSA-N
C1=NC(=C2C(=N1)N(C=N2)

SMILES [C@H]3--INVALID-LINK-- [7]

CCl)O">C@@HO)N

Synthesis and Manufacturing
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The primary method for synthesizing 5'-Chloro-5'-deoxyadenosine is through the selective
chlorination of adenosine.[2][3] A common and effective approach involves the use of thionyl
chloride (SOCIz2) in the presence of a base like pyridine.[2][8]

Experimental Protocol: Synthesis of 5'-Chloro-5'-
deoxyadenosine

This protocol is based on the method described by Robins et al.[8][9]
Materials:

e Adenosine

Acetonitrile (anhydrous)

Pyridine (anhydrous)

Thionyl chloride (SOCI2)

Methanol

Silica gel for column chromatography

Ethyl acetate
Procedure:

o Suspend adenosine (1 equivalent) in anhydrous acetonitrile (approx. 4 mL per gram of
adenosine) in a round-bottom flask equipped with a magnetic stirrer and under an inert
atmosphere (e.g., nitrogen or argon).[8][9]

o Cool the suspension to a temperature between -13 °C and -3 °C (an ice-salt or dry
ice/acetone bath can be used).[8][9]

« Slowly add anhydrous pyridine (approx. 2 equivalents) to the stirred suspension.[8][9]

o Add thionyl chloride (approx. 3 equivalents) dropwise to the reaction mixture, maintaining the
low temperature.[8][9]
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Stir the reaction mixture at this low temperature for 3-4 hours, then allow it to slowly warm to
room temperature and stir overnight.[5]

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

Once the reaction is complete, concentrate the suspension under reduced pressure to
remove the solvent.[5]

The crude product, a mixture including the 2',3'-O-sulfinyladenosine intermediate, is then
treated with aqueous methanolic ammonia or a base in a lower alcohol to achieve
deprotection.[8][9]

After deprotection, the solvent is removed under vacuum. The residue is then purified by
silica gel column chromatography using a gradient elution of ethyl acetate and methanol to
yield the final product.[5]
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Synthesis Workflow for 5'-Chloro-5'-deoxyadenosine
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(Reaction at -13°C to —3"0)

Stir 3-4h, then overnight at RT
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:
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Caption: Synthesis workflow for 5'-Chloro-5'-deoxyadenosine.

Biological Activity and Mechanism of Action

5'-CIDA's structural similarity to adenosine allows it to interact with various biological systems,
primarily as an adenosine receptor agonist and a metabolic intermediate.[2]

Adenosine Receptor Agonism
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5'-CIDA is a potent agonist, showing high selectivity for the adenosine A1 receptor subtype.[2]
The substitution of the 5'-hydroxyl group with a chlorine atom is a critical determinant for this
enhanced affinity and selectivity.[2] Activation of A1 receptors is associated with various
physiological responses, including the modulation of neuronal activity and cardiovascular
function.[10] A derivative, (£)-5'-Chloro-5'-deoxy-ENBA, is a highly selective A1 receptor agonist
that has shown antinociceptive effects in animal models of neuropathic pain.[10]
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Caption: Simplified Al receptor signaling pathway.
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Enzyme Inhibition and Metabolic Interference

As a nucleoside analog, 5'-CIDA can interfere with normal metabolic pathways.[2] It has been
shown to inhibit the phosphorylation of phosphatidylinositol and myosin light chain in smooth
muscle, an action consistent with its vasodilatory effects.[11] This inhibition is not dependent on
changes in cyclic AMP levels.[11] Furthermore, it serves as a synthetic intermediate for 5'-
deoxy-5'-(methylthio)adenosine (MTA), a substrate used to study the enzyme 5'-
methylthioadenosine phosphorylase (MTAP), which is important in cancer research.[3][5]

Analytical Methodologies

High-performance liquid chromatography (LC) and liquid chromatography-mass spectrometry
(LC/MS) are the primary techniques for the analysis and quantification of 5-CIDA.[2]

Experimental Protocol: Stability Analysis using LC/MS

This protocol provides a general framework for assessing the stability of 5'-CIDA under various
conditions.[12][13]

Objective: To determine the rate of hydrolysis of 5'-CIDA at different pH values and
temperatures.

Materials:

5'-Chloro-5'-deoxyadenosine

Buffers of various pH (e.g., pH 2, 7, 10)

HPLC system with a suitable C18 column

LC/MS system for product identification

Incubator or water bath

Procedure:

o Sample Preparation: Prepare stock solutions of 5'-CIDA in a suitable solvent. Dilute the stock
solution in buffers of different pH values to a final concentration appropriate for LC analysis.
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Incubation: Incubate the prepared samples at controlled temperatures (e.g., 40, 60, 80 °C).
[12]

Time-Point Sampling: At regular intervals, withdraw aliquots from each sample. Stop the
degradation process by cooling the aliquot on ice or by adding a quenching solution.

LC Analysis: Inject the aliquots into the HPLC system. Use a suitable mobile phase (e.g., a
gradient of acetonitrile and water with a modifier like ammonium acetate) to separate 5'-CIDA
from its degradation products.[13]

Quantification: Monitor the peak area of 5'-CIDA at each time point. The hydrolysis is
expected to follow pseudo-first-order kinetics.[2][13]

LC/MS Analysis: Inject samples into the LC/MS system to identify the hydrolysis products.
The primary expected hydrolysis product is adenine (m/z 136.3).[13]

Data Analysis: Calculate the hydrolysis rate constant (k) and the half-life (t1/2) for each
condition. Studies have shown that 5'-CIDA is less stable in acidic conditions compared to
other chlorinated adenosine analogs like 2-chloroadenosine.[2][12]
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Caption: Workflow for stability analysis using LC/MS.

Applications in Drug Development and Research

+ Pharmacological Tool: Due to its selectivity for the A1 adenosine receptor, 5'-CIDA and its
derivatives are valuable tools for studying the physiological and pathological roles of this
receptor.[2]
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» Neuropathic Pain Research: A1 receptor agonists have therapeutic potential for treating
neuropathic pain. Derivatives of 5'-CIDA have been shown to alleviate neuropathic pain in
animal models, suggesting a possible therapeutic application.[10][14]

o Synthetic Intermediate: It is a key intermediate in the synthesis of other biologically active
molecules, including potential enzyme inhibitors and radiolabeled compounds for imaging
studies.[2][5]

o Cancer Research: Its role as a precursor to MTA makes it relevant in the study of MTAP-
deficient cancers, where the metabolic pathways involving MTA are disrupted.[3][5]

Safety and Handling

Table 3: GHS Hazard and Precautionary Statements

Type Codes

H302 (Harmful if swallowed), H315 (Causes
Hazard Statements skin irritation), H319 (Causes serious eye

irritation), H335 (May cause respiratory irritation)

P261 (Avoid breathing
dust/fume/gas/mist/vapours/spray), P280 (Wear
protective gloves/protective clothing/eye
protection/face protection), P301+P312 (IF
SWALLOWED: Call a POISON CENTER/doctor
if you feel unwell), P302+P352 (IF ON SKIN:
Wash with plenty of water), P305+P351+P338
(IF IN EYES: Rinse cautiously with water for

Precautionary Statements

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing)

Reference:

Standard laboratory safety protocols, including the use of personal protective equipment (PPE)
such as gloves, lab coats, and safety glasses, should be followed when handling this
compound. Work should be conducted in a well-ventilated area or a fume hood.
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Conclusion

5'-Chloro-5'-deoxyadenosine is a versatile molecule with significant applications in
pharmacology and medicinal chemistry. Its well-defined synthesis, potent and selective
biological activity, and utility as a chemical intermediate make it a valuable compound for
researchers in academia and the pharmaceutical industry. This guide provides the core
technical information required for its effective use and further exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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892-48-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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